molecular formula C8H8O3S B8754283 2-MERCAPTO-3-METHOXY-BENZOIC ACID

2-MERCAPTO-3-METHOXY-BENZOIC ACID

Cat. No.: B8754283
M. Wt: 184.21 g/mol
InChI Key: FTQMNOFVPBFDPF-UHFFFAOYSA-N
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Description

2-MERCAPTO-3-METHOXY-BENZOIC ACID is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid, characterized by the presence of a mercapto (thiol) group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-MERCAPTO-3-METHOXY-BENZOIC ACID can be achieved through several methods:

Industrial Production Methods: Industrial production typically relies on the etherification and Grignard reaction method due to its higher yield and feasibility for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-MERCAPTO-3-METHOXY-BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted benzoic acids.

Mechanism of Action

The mechanism of action of 2-MERCAPTO-3-METHOXY-BENZOIC ACID involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-MERCAPTO-3-METHOXY-BENZOIC ACID is unique due to the presence of both the thiol and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-methoxy-2-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-6-4-2-3-5(7(6)12)8(9)10/h2-4,12H,1H3,(H,9,10)

InChI Key

FTQMNOFVPBFDPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S)C(=O)O

Origin of Product

United States

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